molecular formula C10H11BrFNO2 B11847313 tert-Butyl 5-bromo-6-fluoronicotinate

tert-Butyl 5-bromo-6-fluoronicotinate

Cat. No.: B11847313
M. Wt: 276.10 g/mol
InChI Key: PIAAFHKLYFDRBU-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-6-fluoronicotinate: is a chemical compound with the molecular formula C10H11BrFNO2 and a molecular weight of 276.1 g/mol . It is a derivative of nicotinic acid, featuring bromine and fluorine substituents on the pyridine ring, and a tert-butyl ester group. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 5-bromo-6-fluoronicotinate can be synthesized through a multi-step process involving the bromination and fluorination of nicotinic acid derivatives, followed by esterification. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-6-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 5-bromo-6-fluoronicotinate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-6-fluoronicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The bromine and fluorine substituents enhance its binding affinity and specificity towards target molecules, while the tert-butyl ester group influences its solubility and stability .

Comparison with Similar Compounds

  • tert-Butyl 5-bromo-6-chloronicotinate
  • tert-Butyl 5-bromo-6-iodonicotinate
  • tert-Butyl 5-chloro-6-fluoronicotinate

Comparison: tert-Butyl 5-bromo-6-fluoronicotinate is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

tert-butyl 5-bromo-6-fluoropyridine-3-carboxylate

InChI

InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)6-4-7(11)8(12)13-5-6/h4-5H,1-3H3

InChI Key

PIAAFHKLYFDRBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(N=C1)F)Br

Origin of Product

United States

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